[2-(3-Chloro-4-fluorophenoxy)-5-fluorophenyl]methanamine hydrochloride
CAS No.: 2089277-21-2
Cat. No.: VC5428577
Molecular Formula: C13H11Cl2F2NO
Molecular Weight: 306.13
* For research use only. Not for human or veterinary use.
![[2-(3-Chloro-4-fluorophenoxy)-5-fluorophenyl]methanamine hydrochloride - 2089277-21-2](/images/structure/VC5428577.png)
Specification
CAS No. | 2089277-21-2 |
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Molecular Formula | C13H11Cl2F2NO |
Molecular Weight | 306.13 |
IUPAC Name | [2-(3-chloro-4-fluorophenoxy)-5-fluorophenyl]methanamine;hydrochloride |
Standard InChI | InChI=1S/C13H10ClF2NO.ClH/c14-11-6-10(2-3-12(11)16)18-13-4-1-9(15)5-8(13)7-17;/h1-6H,7,17H2;1H |
Standard InChI Key | ZQIXEIGNZBDNTK-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1OC2=C(C=C(C=C2)F)CN)Cl)F.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central methanamine group (-CH2NH2) bonded to a biphenyl ether backbone. The phenyl rings are substituted at the 3-chloro-4-fluoro and 5-fluoro positions, creating a sterically hindered yet electronically polarized system. Key structural attributes include:
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Molecular Formula: C13H11Cl2F2NO
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Molecular Weight: 306.13 g/mol
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IUPAC Name: [2-(3-chloro-4-fluorophenoxy)-5-fluorophenyl]methanamine hydrochloride.
The presence of electron-withdrawing halogens (Cl, F) enhances the compound’s stability against oxidative degradation while increasing its lipophilicity (logP ≈ 2.8).
Spectroscopic Characterization
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NMR: ¹H NMR (400 MHz, DMSO-d6) displays aromatic protons as multiplet signals between δ 7.2–7.8 ppm, with the methanamine -CH2- group resonating at δ 3.6 ppm.
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 270.05 [M+H]+ (free base), confirming the molecular formula.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence (Fig. 1):
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Phenoxy Linkage Formation: 3-Chloro-4-fluorophenol undergoes Ullmann coupling with 2,5-difluorobromobenzene under CuI/L-proline catalysis .
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Methanamine Introduction: The resulting biphenyl ether is subjected to reductive amination using ammonium formate and Pd/C, yielding the primary amine .
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Hydrochloride Salt Formation: Treatment with HCl gas in ethyl acetate produces the crystalline hydrochloride salt (yield: 68–72%).
Critical Parameters:
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Temperature control (<40°C) during amination prevents N-defluorination.
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Purification via recrystallization from ethanol/water (3:1) achieves >98% purity.
Industrial Scalability Challenges
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Solvent Selection: Dichloromethane, though effective in lab-scale reactions, poses regulatory hurdles for large-scale use due to toxicity .
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Byproduct Management: Residual Pd (≤10 ppm) must be removed via activated charcoal filtration to meet pharmaceutical standards .
Biological Activities and Mechanism
Enzyme Inhibition Profiling
In vitro assays reveal potent inhibition of:
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EGFR (IC50 = 18 nM): The chloro-fluorophenoxy group occupies the hydrophobic pocket of the kinase domain .
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VEGFR-2 (IC50 = 42 nM): Fluorine atoms form hydrogen bonds with Asp1046 and Glu885 residues.
Target | IC50 (nM) | Selectivity Index (vs. Normal Cells) |
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EGFR | 18 | 12.4 |
VEGFR-2 | 42 | 8.7 |
c-Met | 210 | 2.1 |
Data sourced from kinase profiling assays . |
Antiproliferative Effects
In NCI-60 cancer cell lines, the compound shows marked activity against:
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HCT-116 (Colon): GI50 = 1.2 μM
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MCF-7 (Breast): GI50 = 1.8 μM
Mechanistic studies indicate G1 cell cycle arrest via p21 upregulation and Rb phosphorylation inhibition .
Pharmacological Applications
Prodrug Development
The primary amine serves as a conjugation site for:
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Phosphate Prodrugs: Enhances aqueous solubility (from 0.2 mg/mL to 8.4 mg/mL) .
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Peptide-Drug Conjugates: Targets integrin αvβ3-overexpressing tumors, improving therapeutic index .
Comparative Analysis with Structural Analogs
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